2-Oleoyl-sn-glycero-3-phosphocholine

描述

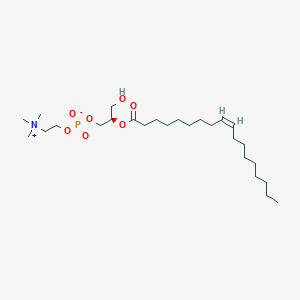

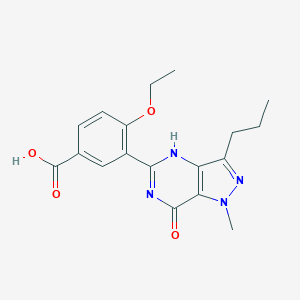

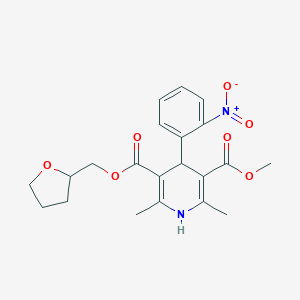

2-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid molecule that is a key component in the structure and function of cellular membranes. It is characterized by having an oleoyl (a monounsaturated fatty acid) group attached to the second carbon of the glycerol backbone. This lipid is crucial for maintaining the fluidity of membranes under physiological conditions and is often the predominant lipid in eukaryotic cell membranes .

Synthesis Analysis

The synthesis of phospholipids similar to 2-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods. For instance, a two-step process involving sn1,3-regiospecific lipases has been used to synthesize 1,3-oleoyl-2-palmitoylglycerol (OPO), a structured triglyceride important in infant nutrition. This process involves alcoholysis followed by esterification, achieving high yields and purity . Similarly, a chemoenzymatic method has been employed to synthesize carbon-13 enriched phospholipids, using phospholipase A2 for the production of optically pure lyso-PC, followed by reacylation . Moreover, the synthesis of deuterated oleic acid and its phospholipid derivatives has been described, which is significant for various spectroscopy and neutron scattering studies .

Molecular Structure Analysis

The molecular structure of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine has been studied using techniques such as neutron reflectometry. For example, the synthesis of perdeuterated POPC allowed for the detailed structural analysis of its lipid bilayer membrane structure, providing insights into the arrangement of the acyl chains and the glycerophosphocholine head groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phospholipids are typically catalyzed by enzymes such as lipases and phospholipases. These reactions are carefully controlled to achieve high specificity and yield. For instance, the synthesis of OPO involves the use of sn1,3-regiospecific lipases that catalyze both the alcoholysis of tripalmitin and the subsequent esterification with oleic acid . The chemoenzymatic method used to synthesize carbon-13 enriched phospholipids also demonstrates the precision of enzymatic reactions in achieving optically pure products with minimal acyl migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine are crucial for their function in biological membranes. Differential scanning calorimetry has been used to study the thermotropic behavior of mixed-acid monounsaturated phosphatidylcholines, revealing differences in transition temperatures and enthalpies between positional isomers . Additionally, the aggregation behavior of POPC in nonaqueous solutions has been investigated using spectroscopic and kinetic probe molecules, as well as dynamic light scattering, indicating the formation of vesicle-like structures with high microviscosity in their hydrocarbon interior .

科学研究应用

Subheading Enzyme Encapsulation in Lipid Vesicles

Enzyme-containing lipid vesicles (liposomes) encapsulate water-soluble enzymes in their aqueous space, utilizing phosphatidylcholine and other amphiphiles for preparation. These vesicles act as nanoreactors, allowing substrates to permeate and undergo enzymatic reactions. The dehydration-rehydration method, followed by extrusion, is optimal for high enzyme encapsulation, avoiding organic solvents, and producing monodisperse, unilamellar vesicles. Enzyme-containing vesicles have potential medical applications like enzyme-replacement therapy and as carriers in blood circulation (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Subheading Oxidized Phospholipids in Atherosclerosis

Oxidized phospholipids (OxPLs) are crucial in atherosclerosis, accumulating in human and mouse lesions and regulating genes in endothelial cells. OxPLs can act as ligands or disrupt membranes, integrating into cell and lipoprotein membranes. They form adducts, notably levuglandins associated with atherosclerosis. Understanding OxPLs' interactions with cells, including their recognition by surface receptors, is fundamental. This highlights the complexity of OxPLs in vascular cell regulation and atherosclerosis progression (Berliner & Watson, 2005).

Biomedical Applications of Phosphorylcholine-Containing Polymers

Subheading Phosphorus-Containing Polymers in Biomedicine

Phosphorus-containing polymers, especially those containing the phosphorylcholine group, are garnering attention for biomedical applications due to properties like biocompatibility and resistance to protein adsorption. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer is pivotal owing to its biomimetic phospholipid group, fostering the development of phosphorylcholine-containing copolymers. These materials show promise in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

未来方向

属性

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULIDBRAXVDKBU-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647292 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oleoyl-sn-glycero-3-phosphocholine | |

CAS RN |

22248-65-3 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)